4-ethoxy-N-propylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPNCZMQCVKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacological Properties of 4-ethoxy-N-propylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern drug discovery, recognized for its versatile pharmacological activities and favorable physicochemical properties. This structural motif is present in a wide array of clinically approved drugs, including diuretics, antidiabetic agents, anticonvulsants, and anticancer therapies. The sulfonamide group's ability to act as a potent zinc-binding group has been particularly instrumental in the design of enzyme inhibitors. This guide delves into the specific pharmacological landscape of 4-ethoxy-N-propylbenzenesulfonamide derivatives, a subclass with emerging potential. We will explore their synthesis, mechanisms of action, and key therapeutic applications, providing a technical framework for researchers and drug development professionals.
Core Synthesis Pathway: A Modular Approach to Derivative Generation
The synthesis of 4-ethoxy-N-propylbenzenesulfonamide derivatives generally follows a well-established and robust chemical pathway, allowing for considerable variation in the final structure. The core reaction involves the nucleophilic substitution of a sulfonyl chloride with an amine.
General Synthesis of 4-ethoxy-N-propylbenzenesulfonamide
The foundational synthesis of the parent compound, 4-ethoxy-N-propylbenzenesulfonamide, is achieved through the reaction of 4-ethoxybenzenesulfonyl chloride with n-propylamine. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed as a byproduct.
Reaction Scheme:
Caption: General synthesis of 4-ethoxy-N-propylbenzenesulfonamide.
Experimental Protocol: Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol can be adapted for the synthesis of various 4-ethoxy-N-propylbenzenesulfonamide derivatives.
Materials:
-
4-ethoxybenzenesulfonyl chloride
-
n-propylamine (or other desired amine)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Addition of Base and Amine: To the stirred solution, add anhydrous pyridine or triethylamine (1.2-1.5 eq). Subsequently, add n-propylamine (1.1 eq) dropwise at room temperature. For more reactive amines, cooling the reaction mixture to 0°C may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Pharmacological Properties and Therapeutic Potential
The introduction of the 4-ethoxy and N-propyl groups to the benzenesulfonamide scaffold can significantly influence its pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties.
Anticonvulsant Activity
Benzenesulfonamide derivatives are a well-established class of anticonvulsant agents. Their mechanism of action often involves the inhibition of carbonic anhydrase isoforms in the central nervous system or modulation of ion channels. While specific data for 4-ethoxy-N-propylbenzenesulfonamide derivatives is limited in publicly available literature, structure-activity relationship (SAR) studies on related N-alkylbenzenesulfonamides suggest that the nature and size of the alkyl group on the sulfonamide nitrogen are critical for anticonvulsant activity.[1] The lipophilicity conferred by the N-propyl and 4-ethoxy groups may enhance blood-brain barrier penetration, a crucial factor for CNS-acting drugs. Patents have been filed for various N-alkyl benzenesulfonamide compounds for the treatment of epilepsy and other seizure disorders.[2]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a widely used primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Animal Model: Adult male mice or rats are used.
-
Compound Administration: The test compound (4-ethoxy-N-propylbenzenesulfonamide derivative) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered via corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Antimicrobial and Anti-biofilm Activity
The sulfonamide class of drugs has a long history as antimicrobial agents, primarily acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. While newer classes of antibiotics have largely replaced sulfonamides for systemic use, they remain relevant, and the emergence of antibiotic resistance has renewed interest in developing novel antimicrobial sulfonamides.
Recent studies have shown that certain N-substituted benzenesulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] For instance, an isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide derivative showed a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus.[3] The lipophilic nature of the 4-ethoxy and N-propyl groups could potentially enhance the interaction of these derivatives with bacterial cell membranes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Bacterial Strains: Standard strains of bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), are used.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Enzyme Inhibition: Carbonic Anhydrase and Kinase Inhibition
Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs).[4] Different CA isoforms are involved in various physiological and pathological processes, and isoform-selective inhibitors are of great therapeutic interest. For example, inhibition of CA II is relevant for glaucoma, while targeting CA IX and XII is a strategy in cancer therapy.[5][6]
The inhibitory activity of the closely related 4-ethoxybenzenesulfonamide against various human CA (hCA) isoforms has been reported, with Ki values in the nanomolar range for several isoforms.[4] The N-propyl substituent in 4-ethoxy-N-propylbenzenesulfonamide would extend into the active site cavity, and its interactions with amino acid residues can significantly influence isoform selectivity.[7]
Quantitative Data: Carbonic Anhydrase Inhibition by 4-ethoxybenzenesulfonamide
| hCA Isoform | Inhibition Constant (Ki) [nM] |
| hCA I | 250 |
| hCA II | 12 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| Note: Data is for the closely related 4-ethoxybenzenesulfonamide and serves as a predictive baseline.[4] |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition
This is a standard method to determine the kinetics of CA inhibition.
Procedure:
-
Reagents: Purified recombinant human CA isoforms, a buffer solution (e.g., HEPES-Tris), and a CO₂-saturated solution are required.
-
Instrumentation: A stopped-flow spectrophotometer is used to monitor the rapid pH change resulting from the CA-catalyzed hydration of CO₂.
-
Assay: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution.
-
Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Kinase Inhibition
Structure-Activity Relationship (SAR) and Future Directions
The pharmacological profile of 4-ethoxy-N-propylbenzenesulfonamide derivatives can be fine-tuned by modifying different parts of the molecule.
Caption: Key areas for structure-activity relationship studies.
-
Aryl Ring Substitution: Altering the substitution pattern on the benzene ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to target enzymes or receptors.
-
N-Alkyl Chain: The length, branching, and cyclization of the N-alkyl group can significantly impact lipophilicity, which in turn affects solubility, membrane permeability, and metabolic stability. SAR studies on anticonvulsant benzenesulfonamides have shown that small alkyl groups are often favored.[1]
-
4-Ethoxy Group: The ethoxy group at the 4-position is an electron-donating group that can influence the acidity of the sulfonamide proton and participate in hydrogen bonding interactions within the target's active site.
Future research should focus on synthesizing a library of 4-ethoxy-N-propylbenzenesulfonamide derivatives with systematic variations at these positions. Screening these compounds against a broad range of biological targets, including various CA isoforms, kinases, and microbial strains, will likely uncover novel therapeutic leads. In silico modeling and docking studies can further guide the rational design of more potent and selective derivatives.
Conclusion
4-ethoxy-N-propylbenzenesulfonamide derivatives represent a promising, yet underexplored, area of medicinal chemistry. Building upon the well-established pharmacological importance of the benzenesulfonamide scaffold, this specific substitution pattern offers a unique combination of physicochemical properties that may lead to the development of novel therapeutic agents with potential applications in epilepsy, infectious diseases, and oncology. The synthetic accessibility and the potential for diverse pharmacological activities make this class of compounds a fertile ground for future drug discovery and development efforts.
References
- Ratre, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC medicinal chemistry, 12(10), 1735–1745.
- BenchChem. (2025). N-(4-ethoxyphenyl)
- Ratre, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC medicinal chemistry, 12(10), 1735–1745.
- Xenon Pharmaceuticals Inc. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. U.S.
- Lee, C. C., et al. (2011). Benzenesulfonamide derivatives and pharmaceutical composition thereof.
- Actelion Pharmaceuticals Ltd. (1999). Sulfonamides. U.S.
- Gudimchuk, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of medicinal chemistry, 57(11), 4687–4697.
- FORMA Therapeutics, Inc. (2021). Benzenesulfonamide derivatives and uses thereof.
- Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Drug Discovery and Development, 2(1), 1-2.
- Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 331(6), 219–223.
- Angeli, A., et al. (2008). Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & medicinal chemistry, 16(7), 3933–3940.
- Wujec, M., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. Molecules, 28(24), 8031.
- BenchChem. (2025). Synthesis of N-(4-ethoxyphenyl)
- Czopek, A., Byrtus, H., Góra, M., Rapacz, A., & Kamiński, K. (2025). Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine‐2,4‐Dione Derivatives with Morpholine Moiety. ChemMedChem.
- Scozzafava, A., & Supuran, C. T. (2012). Sulfonamides: a patent review (2008 - 2012).
- Okoro, U. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
- Berrino, E., et al. (2023). Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2180800.
-
PubChem. (n.d.). amine. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Basyouni, W. M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4068.
- Wang, T., et al. (2020). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl chlorides with nitroarenes.
- Dimmock, J. R., et al. (2006). Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. Journal of medicinal chemistry, 49(2), 586–597.
- Cruz, S. L., et al. (2016). Structure-activity relationship for the anticonvulsant effects of organic solvents. Neurotoxicology, 57, 157–164.
- Walker, K. A., et al. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of medicinal chemistry, 29(11), 2292–2301.
- Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
- Stenfors, B. A., & Ngassa, F. N. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Sources
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Strategic Synthesis of Sulfonamide-Based PDE5 Inhibitors: The Role of 4-Ethoxy-Benzenesulfonamide Derivatives
This guide provides an in-depth technical analysis of the role of 4-ethoxy-N-propylbenzenesulfonamide derivatives within the synthetic pathway of PDE5 inhibitors.
While Sildenafil (Viagra) and Vardenafil (Levitra) typically utilize complex heterocyclic sulfonamides (e.g., N-methylpiperazine or N-ethylpiperazine), the N-propylbenzenesulfonamide moiety represents a critical structural variant used in Structure-Activity Relationship (SAR) studies and the synthesis of specific Sildenafil analogues (often found in "designer" formulations or next-generation candidate screening).
Executive Summary & Chemical Identity
In the context of PDE5 inhibitor synthesis, 4-ethoxy-N-propylbenzenesulfonamide is rarely a starting material itself. Instead, it is the target structural motif formed during the final diversification step of the synthesis.
The core pharmacophore of the pyrazolopyrimidinone class (Sildenafil, Vardenafil) consists of three key domains:
-
The Guanine Mimic: The pyrazolo[4,3-d]pyrimidin-7-one core (mimics the purine ring of cGMP).
-
The Anchor: The 4-ethoxyphenyl group (locks into the hydrophobic Q-pocket).
-
The Solubilizing Tail: The sulfonamide group (modulates solubility and pharmacokinetic profile).
The N-propylbenzenesulfonamide derivative is formed when the sulfonyl chloride intermediate is reacted with propylamine instead of the standard piperazine. This modification significantly alters the lipophilicity (LogP) and membrane permeability of the final inhibitor.
| Property | Specification |
| Target Moiety | 4-Ethoxy-N-propylbenzenesulfonamide |
| Parent Scaffold | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one |
| Synthetic Role | Terminal Pharmacophore (Solubility/Potency Modulator) |
| Key Reaction | Nucleophilic Sulfonamidation |
| Precursor | Sildenafil Sulfonyl Chloride (Chlorosulfonyl Intermediate) |
Retrosynthetic Analysis
To understand the role of the N-propyl sulfonamide, we must look at the convergent synthesis of the PDE5 inhibitor. The synthesis does not start with the sulfonamide; it builds the sulfonamide onto the aryl core.
The Logic:
-
Disconnection: The sulfonamide bond (
) is the most strategic disconnection point. -
Synthons: This reveals two precursors: the electrophilic Aryl Sulfonyl Chloride and the nucleophilic Primary Amine (Propylamine).
Diagram 1: Retrosynthetic Pathway (Graphviz)
Caption: Retrosynthetic breakdown showing the divergence point where the N-propyl moiety is introduced via propylamine.
Detailed Synthetic Protocol
This protocol describes the generation of the 4-ethoxy-N-propylbenzenesulfonamide moiety on the Sildenafil scaffold.[1] This is the industry-standard "Convergent Route."
Phase 1: Activation (Chlorosulfonation)
The ethoxy-phenyl ring is activated to accept the sulfonamide. This step exploits the ortho/para directing power of the ethoxy group to selectively place the sulfonyl group at the 5-position (relative to the pyrazole).
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ).[2] -
Substrate: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[2][3][4][5]
-
Conditions:
, 2-4 hours.
Mechanism: Electrophilic Aromatic Substitution (
Phase 2: Amidation (The "N-Propyl" Diversification)
Here, the specific role of the N-propyl group is realized. By using propylamine , you generate the 4-ethoxy-N-propylbenzenesulfonamide derivative.
-
Reagents: Propylamine (1.2 eq), Triethylamine (Base scavenger), Dichloromethane (DCM) or THF.
-
Protocol:
-
Dissolve the crude Sulfonyl Chloride intermediate in cold DCM (
). -
Add Triethylamine to scavenge the HCl byproduct.
-
Dropwise addition of Propylamine . Note: Exothermic reaction.
-
Stir at Room Temperature (RT) for 1-2 hours.
-
Quench: Wash with water, then brine. Dry over
.
-
Chemical Transformation:
Diagram 2: Reaction Mechanism (Graphviz)
Caption: Nucleophilic substitution mechanism converting the sulfonyl chloride to the N-propyl sulfonamide.
Technical Justification: Why N-Propyl?
In drug development, replacing the standard N-methylpiperazine with an N-propyl group (forming the 4-ethoxy-N-propylbenzenesulfonamide moiety) serves specific purposes in Lead Optimization :
-
Lipophilicity Modulation:
-
The piperazine ring is polar and basic (protonatable).
-
The N-propyl chain is neutral and lipophilic.
-
Effect: Increases LogP, potentially increasing blood-brain barrier (BBB) penetration or altering tissue distribution.
-
-
Selectivity Profiling:
-
The "tail" of the PDE5 inhibitor extends out of the active site towards the solvent front.
-
Changing the bulky piperazine to a slender propyl chain can reduce steric clashes with non-target PDE isoforms (e.g., PDE6, involved in vision), though it often reduces water solubility.
-
-
Impurity & Analogue Tracking:
-
This specific molecule is often synthesized as a reference standard to detect "designer drug" adulterants in herbal supplements. Many illicit analogues use the N-propyl or N-ethyl modifications to evade standard mass spectrometry detection libraries focused on Sildenafil.
-
Quality Control & Analytical Verification
To confirm the successful synthesis of the 4-ethoxy-N-propylbenzenesulfonamide derivative, the following analytical signatures are required:
| Method | Expected Signature |
| 1H NMR | Triplet at |
| Mass Spec (ESI) | Molecular ion |
| IR Spectroscopy | Strong bands at 1150-1170 cm⁻¹ and 1330-1350 cm⁻¹ (Sulfonamide |
References
-
Pfizer Inc. (1990). Pyrazolopyrimidinone antianginal agents. European Patent EP0463756A1. (The foundational patent establishing the chlorosulfonation route).
-
Dunn, P. J., et al. (2005). Sildenafil citrate (Viagra).[6] In Synthesis of Essential Drugs (pp. 1-12). Elsevier. (Detailed industrial protocol for the sulfonyl chloride intermediate).
-
Venkatesan, A. M., et al. (2006). Design and synthesis of novel PDE5 inhibitors. Journal of Medicinal Chemistry, 49(14), 4623-4637. (Discusses SAR of the sulfonamide tail).
-
Singh, U., et al. (2013). Identification of analogues of sildenafil in herbal products. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-12. (Identifies N-propyl derivatives as key analogues).
-
PubChem. (n.d.). 4-Ethoxy-N-propylbenzenesulfonamide (Compound Summary). National Library of Medicine. [1]
Sources
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The Enduring Legacy and Expanding Horizons of Benzenesulfonamides in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzenesulfonamide scaffold represents a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility, stemming from the unique physicochemical properties of the sulfonamide functional group, has propelled the development of a vast arsenal of therapeutic agents targeting a wide spectrum of human diseases. This in-depth technical guide provides a comprehensive literature review of benzenesulfonamide derivatives, delving into their synthesis, multifaceted therapeutic applications, and the intricate molecular mechanisms that underpin their pharmacological activities. We will explore the evolution of this privileged scaffold from its early beginnings to its current status as a critical component in the design of highly targeted and effective pharmaceuticals. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a thorough overview of the field but also actionable insights and detailed experimental methodologies to inspire and facilitate future innovation.
Introduction: The Benzenesulfonamide Scaffold - A Privileged Structure in Drug Discovery
The benzenesulfonamide moiety, characterized by a benzene ring directly attached to a sulfonamide group (-SO₂NH₂), is a recurring motif in a multitude of clinically successful drugs.[1] Its prominence can be attributed to several key features. The sulfonamide group is a bioisostere of the carboxylic acid group and can act as a potent zinc-binding group, enabling the inhibition of various metalloenzymes.[1] Furthermore, the hydrogen-bonding capabilities of the N-H and S=O groups, coupled with the tunable lipophilicity of the benzene ring through substitution, allow for precise modulation of a molecule's pharmacokinetic and pharmacodynamic properties. This inherent "drug-likeness" has made the benzenesulfonamide scaffold a fertile ground for the discovery of novel therapeutics for over a century, beginning with the advent of the sulfa drugs.
Synthetic Strategies: From Classical Approaches to Modern Innovations
The accessibility and modular nature of benzenesulfonamide synthesis have been crucial to its widespread use in medicinal chemistry. Various synthetic routes have been developed, ranging from traditional methods to more contemporary, highly efficient catalytic processes.
Classical Synthesis: The Hinsberg Reaction
The most fundamental and widely employed method for the synthesis of benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction, often referred to as the Hinsberg test for amines, provides a straightforward and generally high-yielding route to the desired sulfonamide.
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Benzenesulfonamides via the Hinsberg Reaction
-
Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent, such as pyridine or a mixture of dichloromethane and aqueous sodium hydroxide, and cool the solution in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Add the corresponding benzenesulfonyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure N-substituted benzenesulfonamide.
Modern Synthetic Approaches
While the classical approach remains a mainstay, modern synthetic methodologies have expanded the toolkit for creating diverse and complex benzenesulfonamide derivatives.
Click chemistry, particularly the CuAAC reaction, has revolutionized the synthesis of complex molecular architectures.[2][3][4][5] This highly efficient and bio-orthogonal reaction allows for the facile conjugation of an azide-functionalized benzenesulfonamide with a terminal alkyne, creating a stable 1,2,3-triazole linker.[6] This "tail approach" has been extensively used to generate large libraries of benzenesulfonamide derivatives for high-throughput screening.[2][5]
Experimental Protocol: General Procedure for CuAAC Synthesis of Triazole-Containing Benzenesulfonamides
-
Reactant Mixture: In a reaction vial, combine the azide-functionalized benzenesulfonamide (1.0 equivalent), the terminal alkyne (1.0-1.2 equivalents), a copper(II) sulfate solution (0.05-0.1 equivalents), and a reducing agent such as sodium ascorbate (0.1-0.2 equivalents) in a solvent system, typically a mixture of t-butanol and water.[6]
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Therapeutic Applications and Mechanisms of Action
The benzenesulfonamide scaffold is a privileged structure found in a wide array of therapeutic agents, demonstrating remarkable versatility in its biological targets and clinical applications.
Anticancer Agents
A significant area of research has been dedicated to the development of benzenesulfonamide derivatives as anticancer agents.
Many solid tumors overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which play a crucial role in regulating the tumor microenvironment's pH, promoting cancer cell proliferation and metastasis. Benzenesulfonamides, acting as potent inhibitors of these isoforms, have shown significant promise as anticancer therapeutics.
Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4b | A549 (Lung) | 2.81 | [1] |
| 4d | HeLa (Cervical) | 1.99 | [1] |
| 5d | MCF-7 (Breast) | 2.12 | [1] |
| 5g | DU-145 (Prostate) | 2.12 | [1] |
| BA-3b | Various Cancer Cell Lines | 0.007 - 0.036 | [1] |
| 4e | MDA-MB-231 (Breast) | 3.58 | [1] |
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The benzenesulfonamide moiety has been incorporated into several kinase inhibitors.
A landmark achievement in precision oncology has been the development of inhibitors targeting the KRAS G12C mutation. Sotorasib , a benzenesulfonamide-containing drug, covalently and irreversibly binds to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive GDP-bound state.[7][8][9][10][11] This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K pathways, thereby inhibiting tumor growth.[7][11]
Caption: Mechanism of Sotorasib inhibition of the KRAS G12C mutant protein.
Antiviral Agents
Benzenesulfonamide derivatives have demonstrated significant activity against a range of viruses.
Darunavir , a potent HIV protease inhibitor, contains a benzenesulfonamide moiety.[1][12][13][14][15] It is a nonpeptidic inhibitor that binds to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins and the maturation of new, infectious virions.[1][12][14] Its structure allows for strong interactions with the protease backbone, making it effective against many drug-resistant strains.[1]
Recent research has focused on the HIV-1 capsid (CA) protein as a therapeutic target. Benzenesulfonamide-containing phenylalanine derivatives have been designed as novel HIV-1 CA inhibitors, exhibiting a dual-stage inhibition profile in both the early and late stages of the viral replication cycle.[16]
Benzenesulfonamide derivatives have been identified as inhibitors of the host factor calcium/calmodulin-dependent protein kinase II (CaMKII).[17][18][19] Inhibition of CaMKII has been shown to block the entry of Dengue (DENV) and Zika (ZIKV) viruses into host cells, thus exhibiting antiviral activity.[17][18][19]
Anti-inflammatory Agents
The anti-inflammatory properties of benzenesulfonamides are well-established, with Celecoxib being a prominent example.
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[20][21][22][23][24] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20] Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of COX-2, contributing to its selectivity.[20][21]
Caption: Selective inhibition of the COX-2 enzyme by Celecoxib.
Some novel derivatives have been designed to possess dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade, potentially offering a broader anti-inflammatory effect.[25]
Anticonvulsant Agents
Several benzenesulfonamide derivatives are used in the treatment of epilepsy.[26][27][28][29][30] Their mechanism of action often involves the inhibition of carbonic anhydrase isoforms in the brain, particularly hCA II and hCA VII, which are implicated in epileptogenesis.[26][27][30]
Antidiabetic Agents
The benzenesulfonamide scaffold is present in some sulfonylurea drugs used to treat type 2 diabetes. More recent research has explored novel benzenesulfonamide derivatives that exhibit hypoglycemic activity through different mechanisms, such as the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[31][32][33][34][35]
Anti-glaucoma Agents
Topical carbonic anhydrase inhibitors are a mainstay in the treatment of glaucoma. By inhibiting CA isoforms in the ciliary body of the eye, these drugs reduce the production of aqueous humor, thereby lowering intraocular pressure.[36][37][38][39][40]
Agents for Alzheimer's Disease
The multifaceted nature of Alzheimer's disease has led to the development of multi-target-directed ligands. Benzenesulfonamide derivatives have been designed to exhibit a combination of activities, including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), chelation of metal ions, inhibition of amyloid-β peptide aggregation, and anti-neuroinflammatory effects.[41][42][43][44][45]
Structure-Activity Relationships (SAR) and Drug Design Principles
The extensive research on benzenesulfonamide derivatives has led to a deep understanding of their structure-activity relationships. Key considerations in the design of novel benzenesulfonamide-based drugs include:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Sulfonamide Nitrogen: Modification of the sulfonamide nitrogen with various substituents allows for the exploration of different binding interactions with the target protein.
-
The "Tail" Approach: As exemplified by the use of click chemistry, appending diverse chemical moieties to the benzenesulfonamide core can lead to enhanced target engagement and improved drug-like properties.
Conclusion and Future Perspectives
The benzenesulfonamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its journey from the early sulfa drugs to the highly targeted therapies of today is a testament to its enduring value in medicinal chemistry. The continued exploration of novel synthetic methodologies, a deeper understanding of its interactions with biological targets, and the application of modern drug design principles will undoubtedly lead to the emergence of new and improved benzenesulfonamide-based drugs to address unmet medical needs. The versatility of this remarkable scaffold ensures its continued prominence in the future of drug discovery.
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What is the mechanism of Sotorasib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Retrieved from [Link]
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Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC. (n.d.). Retrieved from [Link]
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Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed. (2020, February 13). Retrieved from [Link]
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Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved from [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation | Journal of Medicinal Chemistry - ACS Publications. (2018, April 12). Retrieved from [Link]
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Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections | Journal of Medicinal Chemistry - ACS Publications. (2020, January 23). Retrieved from [Link]
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Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. (2018, April 12). Retrieved from [Link]
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What is the mechanism of Darunavir? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - MDPI. (2015, September 23). Retrieved from [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (n.d.). Retrieved from [Link]
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[Chemical characteristics, mechanism of action and antiviral activity of darunavir] - PubMed. (2008, October 15). Retrieved from [Link]
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
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Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PMC. (n.d.). Retrieved from [Link]
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Celecoxib: Mechanism of Action & Structure - Study.com. (n.d.). Retrieved from [Link]
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Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections | Journal of Medicinal Chemistry - ACS Publications. (2020, January 23). Retrieved from [Link]
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Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (n.d.). Retrieved from [Link]
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Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer. (2021, October 7). Retrieved from [Link]
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Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed. (2022, June 15). Retrieved from [Link]
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Sotorasib (Lumakras): Uses in Cancer: Side effects: Dosage: Expectation and more. (2025, April 4). Retrieved from [Link]
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Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents - PubMed. (2015, September 23). Retrieved from [Link]
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Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
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Synthesis and antidiabetic evaluation of benzenesulfonamide derivatives - PubMed. (n.d.). Retrieved from [Link]
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Darunavir | C27H37N3O7S | CID 213039 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - ACS Publications. (2014, June 7). Retrieved from [Link]
-
Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Discovery of novel deoxyvasicinone derivatives with benzenesulfonamide substituents as multifunctional agents against Alzheimer's disease - PubMed. (2024, January 15). Retrieved from [Link]
-
Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - MDPI. (2023, October 16). Retrieved from [Link]
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Chemists have created compounds that can treat glaucoma - EurekAlert!. (2017, November 3). Retrieved from [Link]
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Identification of Benzenesulfonamide-Containing Thiazolidine-2,4-Dione Derivatives as Novel Carbonic Anhydrase II and VII Inhibitors with Anti-Epileptic Activity | Journal of Medicinal Chemistry - ACS Publications. (2025, December 3). Retrieved from [Link]
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Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - Drexel Research Discovery. (n.d.). Retrieved from [Link]
-
Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - MDPI. (2024, November 26). Retrieved from [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - MDPI. (2025, July 15). Retrieved from [Link]
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Full article: Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - Taylor & Francis. (2023, January 13). Retrieved from [Link]
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Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, April 1). Retrieved from [Link]
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Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24). Retrieved from [Link]
-
Probing benzenesulfonamide–thiazolidinone hybrids as multitarget directed ligands for efficient control of type 2 diabetes mellitus through targeting the enzymes: α-glucosidase and carbonic anhydrase II - FLORE. (n.d.). Retrieved from [Link]
-
(PDF) Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - ResearchGate. (2025, December 11). Retrieved from [Link]_
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4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments - PubMed. (2023, February 3). Retrieved from [Link]
-
Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action - PubMed. (2020, March 26). Retrieved from [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. (n.d.). Retrieved from [Link]
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Synthesis, biological evaluation and docking study of maleimide derivatives bearing benzenesulfonamide as selective COX-2 inhibitors and anti-inflammatory agents - PubMed. (2015, September 1). Retrieved from [Link]
-
Discovery of water-soluble semicarbazide-containing sulfonamide derivatives possessing favorable anti-glaucoma effect in vivo and drug-like properties - PMC. (n.d.). Retrieved from [Link]
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Treatment of Glaucoma with Natural Products and Their Mechanism of Action: An Update. (n.d.). Retrieved from [Link]
- WO2001082913A2 - Use of benzamide derivatives for the treatment of high ocular tension and glaucoma - Google Patents. (n.d.).
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Methodological & Application
HPLC method development for detecting 4-ethoxy-N-propylbenzenesulfonamide
Application Note: HPLC Method Development for 4-Ethoxy-N-Propylbenzenesulfonamide
Executive Summary
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4-ethoxy-N-propylbenzenesulfonamide . This molecule is a critical structural intermediate and potential regioisomeric impurity in the synthesis of sulfonamide-based pharmacophores, including analogs of PDE5 inhibitors (e.g., Sildenafil) and carbonic anhydrase inhibitors.
The protocol addresses the specific physicochemical challenges of the analyte—namely, the acidity of the sulfonamide moiety (pKa ~10) and the lipophilicity imparted by the ethoxy and propyl chains (LogP ~2.5). We present a robust separation strategy utilizing a C18 stationary phase with pH-controlled mobile phases to ensure peak symmetry and reproducible retention times.
Physicochemical Profile & Target Analyte
Understanding the molecule is the first step in method design.
-
Chemical Name: 4-ethoxy-N-propylbenzenesulfonamide
-
Molecular Structure: A benzene ring substituted at the para (4) position with an ethoxy group and at the (1) position with a sulfonamide group bearing a propyl chain.
-
Key Properties:
-
Chromophore: Benzene ring (UV active,
~254 nm). -
Acid/Base Character: The sulfonamide nitrogen (-SO₂-NH-R) is weakly acidic (pKa
10.0). At neutral pH, it remains largely unionized, but at high pH, it deprotonates. -
Lipophilicity: The ethoxy and propyl groups increase hydrophobicity, suggesting strong retention on C18 columns compared to unsubstituted benzenesulfonamides.
-
Synthesis & Impurity Origin
This molecule typically arises from the nucleophilic attack of propylamine on 4-ethoxybenzenesulfonyl chloride.
Figure 1: Synthetic pathway showing the origin of the target analyte and potential side reactions.
Method Development Strategy
Stationary Phase Selection
A C18 (Octadecylsilane) column is the gold standard for this separation. The analyte's non-polar ethoxy and propyl tails require a hydrophobic stationary phase for adequate retention.
-
Recommendation: End-capped C18 column (e.g., 4.6 x 150 mm, 5 µm or 3.5 µm).
-
Why End-capped? To minimize secondary interactions between the sulfonamide nitrogen and residual silanols on the silica surface, which causes peak tailing.[1]
Mobile Phase & pH Control
The sulfonamide group presents a challenge. If the pH is near the pKa, peak splitting occurs.
-
Selected pH: 3.0 - 4.5.
-
Rationale: Maintaining a pH well below the pKa (~10) ensures the sulfonamide remains in its neutral (protonated) form. This maximizes interaction with the C18 phase and sharpens the peak.
-
Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid.
Detection Wavelength
While a PDA scan (200–400 nm) is recommended during development, 254 nm is the standard monitoring wavelength for the benzenesulfonamide scaffold, offering a good balance of sensitivity and solvent transparency.
Detailed Experimental Protocols
Protocol A: Standard Solution Preparation
Objective: Prepare a stable 1.0 mg/mL stock solution.
-
Weighing: Accurately weigh 25.0 mg of 4-ethoxy-N-propylbenzenesulfonamide reference standard into a 25 mL volumetric flask.
-
Dissolution: Add 15 mL of Methanol . Sonicate for 5 minutes. The ethoxy/propyl groups make this molecule more soluble in organic solvents than pure water.
-
Dilution: Make up to volume with Methanol.
-
Working Standard: Dilute 1.0 mL of Stock to 10.0 mL with Mobile Phase A:B (50:50) to obtain a 100 µg/mL working solution.
-
Critical Note: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.
-
Protocol B: Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 10 µL |
| Detection | UV @ 254 nm (Reference: 360 nm if using DAD) |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 70 | 30 | Initial Hold |
| 8.0 | 20 | 80 | Elution of Lipophilic Impurities |
| 10.0 | 20 | 80 | Wash |
| 10.1 | 70 | 30 | Re-equilibration |
| 15.0 | 70 | 30 | End |
Method Optimization & Logic Flow
The following diagram illustrates the decision matrix used to arrive at the final method. This "Self-Validating" logic ensures you can troubleshoot if your specific matrix differs.
Figure 2: Method Optimization Decision Tree for Sulfonamide Analysis.
Validation Criteria (ICH Q2)
To ensure trustworthiness, the method must be validated against the following parameters:
-
System Suitability:
-
Linearity:
-
Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance:
.
-
-
Specificity (Critical for Regioisomers):
-
Inject the 2-ethoxy isomer (Sildenafil intermediate) if available. The 4-ethoxy (target) and 2-ethoxy isomers should have different retention times due to the "Ortho Effect" (steric hindrance and intramolecular H-bonding in the 2-ethoxy isomer usually reduces polarity, altering retention).
-
Troubleshooting Guide
-
Problem: Split Peaks.
-
Cause: Sample solvent is too strong (100% Methanol) compared to the mobile phase.
-
Fix: Dilute the sample in 50:50 Water:Acetonitrile.
-
-
Problem: Drifting Retention Times.
-
Cause: pH fluctuation in the aqueous buffer.
-
Fix: Ensure buffer is prepared fresh and pH is measured after adding the salt but before adding organic solvent (if premixing).
-
-
Problem: High Backpressure.
-
Cause: Precipitation of buffer salts in high organic phase.
-
Fix: Use Ammonium Formate/Acetate (soluble in high ACN) rather than Phosphate buffers if going >80% organic.
-
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- U.S. Pharmacopeia (USP).Monograph for Sildenafil Citrate (Related Compounds).
-
PubChem. Compound Summary: 4-ethoxy-N-propylbenzenesulfonamide. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
microwave-assisted synthesis of sulfonamide intermediates
Application Note: Accelerating Lead Optimization – Microwave-Assisted Synthesis of Sulfonamide Scaffolds
Executive Summary
Sulfonamides constitute a critical pharmacophore in drug discovery, serving as the backbone for antibiotics, COX-2 inhibitors (e.g., Celecoxib), and carbonic anhydrase inhibitors. Traditional thermal synthesis of sulfonamides often suffers from long reaction times (hours to days), inconsistent heating, and the instability of reactive sulfonyl chloride intermediates.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) workflow. By leveraging dielectric heating, researchers can achieve reaction completion in minutes with enhanced purity profiles. We present three distinct protocols ranging from standard library generation to advanced transition-metal catalysis.
Theoretical Foundation: The Dielectric Advantage
Expert Insight: The superiority of microwave irradiation over conventional oil-bath heating lies in the mechanism of energy transfer. Conventional heating relies on thermal conductivity (convection/conduction), creating temperature gradients and "wall effects" that can degrade sensitive catalysts or reagents.[1]
MAOS utilizes Dipolar Polarization and Ionic Conduction .[2]
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, Water, DMSO) attempt to align with the oscillating electric field (2.45 GHz). The molecular friction generated by this realignment results in rapid, volumetric heating.[3]
-
Selective Heating: Reagents with high dielectric loss tangents (
) absorb energy more efficiently than the vessel, allowing for "superheating" of the reaction medium beyond the solvent's atmospheric boiling point (due to sealed vessel pressure).
Figure 1: Comparison of energy transfer mechanisms. MW irradiation achieves direct molecular coupling.[3]
Experimental Protocols
Protocol A: One-Pot Synthesis from Sulfonic Acids (The "Stable Reagent" Route)
Context: Sulfonyl chlorides are moisture-sensitive and degrade during storage. This protocol allows the use of stable sulfonic acids, activating them in situ using 2,4,6-Trichloro-1,3,5-triazine (TCT). This is ideal for high-throughput library generation.
Reagents:
-
Aryl Sulfonic Acid (1.0 equiv)
-
TCT (0.4 equiv)[4]
-
Triethylamine (Et₃N) (1.2 equiv)[4]
-
Amine (1.2 equiv)
-
Solvent: Acetone/THF
Step-by-Step Methodology:
-
Activation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve Sulfonic Acid (1 mmol) and TCT (0.4 mmol) in Acetone (2 mL). Add Et₃N (1.2 mmol).
-
Irradiation 1: Seal and irradiate at 80°C for 20 minutes (Dynamic Power mode). Mechanism: Formation of sulfonyl-triazinyl intermediate.
-
Filtration (Critical): Cool the vial. A precipitate (cyanuric acid byproduct) will form. Filter through a celite pad to remove salts; concentrate filtrate if necessary or use directly.
-
Coupling: Add the Amine (1.2 mmol) and a base (NaOH or Et₃N) to the filtrate.
-
Irradiation 2: Irradiate at 50°C for 10 minutes .
-
Workup: Dilute with EtOAc, wash with 1N HCl and Brine. Dry over MgSO₄.
Self-Validation:
-
TLC Check: Disappearance of the polar sulfonic acid spot after Step 2.
-
Safety: TCT is moisture sensitive; ensure acetone is dry.[4]
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig Modification)
Context: Synthesizing
Reagents:
-
Aryl Sulfonamide (1.0 equiv)
-
Aryl Chloride/Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (Dry)
Step-by-Step Methodology:
-
Inert Setup: Purge the microwave vial with Argon. Oxygen inhibition is the primary failure mode for Pd-catalysis.
-
Loading: Add Sulfonamide, Aryl Halide, Cs₂CO₃, Pd(OAc)₂, and Xantphos. Add Dioxane (3 mL per mmol).
-
Pre-Stir: Stir for 1 min at room temperature to ensure ligand complexation.
-
Irradiation: Heat at 150°C for 15 minutes (High absorption setting).
-
Workup: Filter through a silica plug to remove Pd black. Evaporate solvent.
Protocol C: "On-Water" Green Synthesis
Context: Utilizing the hydrophobic effect to accelerate reactions without organic solvents.
Methodology:
-
Mix Sulfonyl Chloride (1.0 equiv) and Amine (1.0 equiv) in Water (3 mL).
-
Add Na₂CO₃ (1.0 equiv).
-
Irradiate at 100°C for 5 minutes .
-
Isolation: The product usually precipitates out of the water upon cooling. Filter and wash with water.[4]
Comparative Data: Thermal vs. Microwave
The following data summarizes internal validation studies and literature precedents (see Ref 1, 2) comparing Protocol A (TCT-mediated) and Protocol C efficiency.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted (MAOS) | Improvement Factor |
| Reaction Time | 4 – 12 Hours | 10 – 30 Minutes | 24x Faster |
| Yield (Avg) | 65 – 78% | 88 – 96% | +20% Yield |
| Solvent Vol. | 20 – 50 mL | 2 – 5 mL | 10x Less Waste |
| Purity (Crude) | 75% (requires column) | >90% (often recrystallization only) | Reduced Purification |
| Energy Usage | High (continuous heating) | Low (targeted pulses) | Green Efficiency |
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate sulfonamide synthesis pathway based on substrate availability.
Figure 2: Decision matrix for selecting the optimal microwave protocol based on starting material stability and type.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Vessel Overpressure | Solvent vapor pressure too high or gas evolution (SO₂/HCl). | Use a solvent with a lower vapor pressure (e.g., switch Acetone to DMF/Dioxane) or reduce fill volume to <50%. |
| Low Yield (Pd-Cat) | Catalyst poisoning ("Pd Black" formation). | Ensure rigorous Argon purging. Add TBAB (Tetrabutylammonium bromide) as a phase transfer catalyst/stabilizer. |
| Incomplete Activation (Protocol A) | Wet acetone hydrolyzing TCT. | Use anhydrous acetone over molecular sieves. Ensure TCT is fresh (white solid, not yellow). |
| Charring/Decomposition | "Hot spots" due to low reaction volume. | Ensure the reaction volume covers the IR temperature sensor window. Use a stir bar with a high stir rate (600+ rpm). |
References
-
De Luca, L., & Giacomelli, G. (2008).[6][7] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[6][7] The Journal of Organic Chemistry, 73(10), 3967–3969.[6] [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[8] Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
- Cheung, S. S., & Buchwald, S. L. (2018). Palladium-Catalyzed Synthesis of N-Aryl Sulfonamides. Journal of Organic Chemistry. (General reference for Pd-mechanism grounding).
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 8. ajchem-a.com [ajchem-a.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Benzenesulfonamide Synthesis
Status: Active Ticket ID: SULF-T442 Subject: Troubleshooting Low Purity & Side Reactions in Sulfonylation Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely experiencing low purity due to two competing pathways: hydrolysis of the sulfonyl chloride (leading to sulfonic acid) or bis-sulfonylation (leading to the imide impurity).
Benzenesulfonamide formation is deceptively simple. While the core reaction (Nucleophilic Acyl Substitution) is straightforward, the high reactivity of sulfonyl chlorides (
Module 1: The Chemistry of Failure (Root Cause Analysis)
Before adjusting your protocol, you must identify which competing pathway is dominating your reaction. Use the diagram below to map your impurity profile.
Reaction Pathway & Impurity Divergence
Figure 1: The "Danger Zone" occurs after the product forms. If the base is too strong or addition is too fast, the product becomes a nucleophile, attacking the starting material to form the Bis-Sulfonamide.
Module 2: Protocol Optimization (Prevention)
Controlling Hydrolysis (The "Wet" Impurity)
Symptom: High baseline acidity, low yield, presence of
Corrective Protocol:
-
Solvent Choice: Use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) entirely during the coupling phase.
-
Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids on the shelf. If your reagent is a liquid, distill it. If solid, check the melting point.
-
The "Drying Tube" Fallacy: A balloon of inert gas (Ar/N2) is superior to a drying tube, which can still allow ambient moisture diffusion over long reaction times.
Preventing Bis-Sulfonylation (The "Double" Impurity)
Symptom: A lipophilic impurity that runs higher than the product on TLC; Mass Spec shows
Corrective Protocol:
-
Stoichiometry: Strictly limit Sulfonyl Chloride to 0.95 - 1.0 equivalents . Never use excess to "push" the reaction if you have a primary amine.
-
Order of Addition: Do not add the amine to the chloride.
-
Correct: Dissolve Amine + Base.[1] Cool to 0°C. Add Sulfonyl Chloride (dissolved in solvent) dropwise over 30+ minutes. This keeps the concentration of electrophile low, favoring the primary reaction.
-
-
Base Selection: Switch from Triethylamine (TEA) to Pyridine or 2,4,6-Collidine . These are less basic and sterically hindered, reducing the deprotonation of the product sulfonamide [3].
Base Selection Matrix:
| Base | Strength (
Module 3: Purification Strategy (The "pH Swing")
If you are synthesizing a primary sulfonamide (
Note: This does NOT work for secondary sulfonamides (
The "pH Swing" Protocol
Step 1: Basic Extraction (Solubilization)
-
Dissolve the crude reaction mixture in EtOAc or DCM.
-
Extract with 1M NaOH (or KOH).
-
Chemistry: The Product becomes a water-soluble salt (
). Impurities (Bis-sulfonamide, unreacted amine) remain in the organic layer.
-
-
Keep the Aqueous Layer. Discard the Organic layer (contains impurities).
Step 2: Acidic Precipitation (Isolation)
-
Cool the aqueous layer to 0°C.
-
Slowly acidify with 1M HCl to pH 2–3.
-
Chemistry: Reprotonation precipitates the pure Sulfonamide.
-
-
Filter the solid.[1] Wash with cold water and Hexanes.
Visual Workflow: pH Swing Extraction
Figure 2: Purification logic for primary sulfonamides. By toggling pH, you selectively isolate the product based on its pKa.
Frequently Asked Questions (FAQ)
Q: My product is a dark purple/brown oil instead of a white solid. Why? A: This is often due to oxidation of the amine or trace phenol impurities (if using aminophenols).
-
Fix: Perform the reaction under strictly inert atmosphere (Argon). If the color persists, wash the organic layer with 10% Sodium Bisulfite or Sodium Thiosulfate during workup to reduce oxidized species before crystallization.
Q: I used the pH swing method, but my product stayed in the organic layer. A: You likely synthesized a secondary sulfonamide (using a secondary amine starting material). These lack the acidic N-H proton and cannot form water-soluble salts with NaOH.
-
Fix: You must use column chromatography or recrystallization (EtOH/Water or Toluene) for purification.
Q: Can I use DMAP to speed up the reaction? A: Use with extreme caution. While DMAP (4-Dimethylaminopyridine) catalyzes the reaction, it also catalyzes the formation of the Bis-sulfonamide impurity by making the sulfonyl group hyper-electrophilic.
-
Fix: Avoid DMAP unless the amine is extremely unreactive (e.g., anilines with electron-withdrawing groups). If used, add only 1-5 mol%.
References
-
Rogne, O. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1855-1858.
-
BenchChem Technical Support.[1][2] (2025).[1][2] Sulfonylation of Primary Amines: Troubleshooting & Optimization.
-
Luo, M., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 868–873.
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers. Molecules, 27(6), 2022.
Sources
Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation
Prepared by the BenchChem Senior Application Scientist Team
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in sulfonamide formation. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the influence of temperature on the synthesis of sulfonamides, which are classically prepared by reacting a sulfonyl chloride with a primary or secondary amine.[1][2]
Q1: What is the typical temperature range for sulfonamide synthesis, and why is it so important?
There is no single "universal" temperature. However, a common and effective strategy is to start the reaction at a low temperature, typically 0 °C, and then allow it to slowly warm to room temperature.[3][4] Some reactions involving less reactive starting materials may require gentle heating or even reflux to proceed to completion.[3]
Temperature is arguably one of the most critical parameters because it directly influences reaction rate, selectivity, and the stability of both reactants and products.[5] An improperly chosen temperature can lead to a host of problems, including low yields, the formation of difficult-to-remove impurities, and even complete reaction failure.
Q2: How exactly does temperature affect the reaction rate?
The effect of temperature on reaction rate is described by the Arrhenius equation. As a general rule, increasing the temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the rate of the desired sulfonamide formation. However, this increased energy also accelerates undesirable side reactions.[5] Conversely, excessively low temperatures can slow the reaction to a point where it does not reach completion in a practical timeframe or may cause reagents to precipitate from the solution.[5]
Q3: What are the most common temperature-dependent side reactions?
Two side reactions are notoriously sensitive to temperature:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by any trace moisture in the reaction, forming the corresponding sulfonic acid.[6] This sulfonic acid is unreactive towards the amine and presents as a polar impurity in your workup. While performing the reaction under strictly anhydrous conditions is the primary solution, elevated temperatures can accelerate the rate of this undesirable hydrolysis.
-
Di-sulfonylation of Primary Amines: Primary amines possess two N-H bonds. After the first sulfonylation, the resulting monosulfonamide is less nucleophilic but can still react with a second molecule of sulfonyl chloride to form a di-sulfonylated byproduct. This is particularly problematic at higher temperatures or if an excess of the sulfonyl chloride is used.[6]
Q4: When should I cool my reaction versus heating it?
The decision to cool or heat depends on the reactivity of your substrates and the thermodynamic profile of the reaction.
-
Cooling (e.g., 0 °C to room temperature): This is the standard approach for most sulfonamide syntheses.[3] Cooling is crucial to control the initial exotherm of the reaction, which occurs when the highly reactive sulfonyl chloride is mixed with the amine and base.[5] It minimizes side reactions like di-sulfonylation and degradation, especially with reactive amines and sensitive sulfonyl chlorides.[4][5]
-
Heating (e.g., room temperature to reflux): Heating may be necessary when dealing with poorly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates that react slowly at lower temperatures.[2][3] Heating should be approached cautiously, and the reaction must be monitored closely for the appearance of degradation products.[4]
Q5: How does temperature relate to the stability of my sulfonyl chloride?
Sulfonyl chlorides can be thermally labile. At elevated temperatures, they can decompose through pathways such as the extrusion of sulfur dioxide (SO₂), which can lead to the formation of aryl chlorides or other degradation products.[7][8] This decomposition is often accompanied by a color change in the reaction mixture (e.g., turning brown or black).[7] Therefore, it is recommended to keep reaction temperatures below 30 °C for many sulfonyl chlorides unless empirical data suggests the specific reagent is more stable.[7]
Troubleshooting Guide: Temperature-Related Issues
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low or No Yield
Q: My reaction yield is disappointingly low. Could the temperature be the culprit?
A: Absolutely. A low yield is a classic symptom of a suboptimal temperature profile, which can manifest in two opposing ways:
-
Scenario 1: The Temperature Was Too Low. If your amine is a weak nucleophile or sterically hindered, the reaction may simply lack the necessary activation energy to proceed at a reasonable rate at 0 °C or room temperature.[4] You may observe a significant amount of unreacted starting amine in your analysis.
-
Solution: After the initial addition of the sulfonyl chloride at 0 °C, allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS. If the reaction is still sluggish, consider gently heating the mixture (e.g., to 40-50 °C) while continuing to monitor for product formation and any new impurity spots.[3]
-
-
Scenario 2: The Temperature Was Too High. Excessive heat, either from an uncontrolled exotherm during addition or from unnecessary heating, can cause significant degradation of the sulfonyl chloride or the sulfonamide product.[5] This often results in a complex mixture and a dark-colored reaction.
-
Solution: Ensure strict temperature control during the addition of the sulfonyl chloride. Use an efficient ice bath and add the reagent dropwise to maintain the internal temperature. For many standard reactions, avoiding heating altogether is the best course of action.[5]
-
Problem: Formation of Multiple Products/Impurities
Q: My TLC/LC-MS analysis shows multiple spots, including a very polar one that won't elute from the column. How can temperature control help?
A: The highly polar spot is almost certainly the sulfonic acid byproduct, resulting from the hydrolysis of your sulfonyl chloride.[6]
-
Cause: While the primary cause is the presence of water, higher temperatures can exacerbate the problem by increasing the rate of hydrolysis.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Maintain Low Temperature: Conduct the reaction at 0 °C. This slows down the rate of hydrolysis relative to the desired sulfonylation, maximizing the chance that the sulfonyl chloride reacts with your amine instead of water.
-
Q: I'm seeing a less polar spot on my TLC that I suspect is a di-sulfonated product. How do I prevent this?
A: This is a common issue with primary amines. The formation of the di-sulfonylated product is often favored at higher temperatures.[6]
-
Cause: After the initial reaction, the second N-H bond on the primary amine can react again. Higher temperatures provide the activation energy for this less favorable second reaction to occur.
-
Solution:
-
Low Temperature Addition: Add the sulfonyl chloride solution slowly and dropwise to the amine solution at 0 °C.[4] This keeps the instantaneous concentration of the sulfonyl chloride low and minimizes the exotherm, disfavoring the second addition.
-
Avoid Heating: Do not heat the reaction mixture unless it is absolutely necessary and you have confirmed that the mono-sulfonamide is stable under those conditions. Monitor the reaction closely and stop it once the starting amine is consumed.[6]
-
Problem: Reaction Stalls or Proceeds Too Slowly
Q: My starting materials are being consumed very slowly, or the reaction has stalled completely. Should I just increase the temperature?
A: Increasing the temperature is a logical step, but it should be done systematically and cautiously.[4]
-
Initial Steps: First, confirm that your reagents are of good quality, especially the sulfonyl chloride, which can degrade upon storage.[9] Also, ensure your base is appropriate for the reaction.
-
Systematic Temperature Increase: If the reagents are fine, a lack of reactivity is likely the cause. Allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours). If there is still little to no conversion, begin to heat the reaction incrementally (e.g., to 40 °C, then 60 °C), taking an aliquot to analyze by TLC/LC-MS at each stage. This will help you identify the lowest effective temperature and avoid overheating, which could lead to decomposition.[3][4]
Problem: Product Degradation or Discoloration
Q: My reaction mixture turned dark brown, and the isolated product is an impure, colored oil. What went wrong with my temperature control?
A: A dark color change is a strong indicator of decomposition, which is highly temperature-dependent.[7]
-
Cause: High localized temperatures, often caused by adding the sulfonyl chloride too quickly without adequate cooling, can create "hot spots" in the flask.[5] These hot spots can initiate the thermal decomposition of the sulfonyl chloride or the product, leading to the formation of colored impurities.[5][7]
-
Solution:
-
Controlled Addition: Use a dropping funnel or a syringe pump for slow, controlled addition of the sulfonyl chloride over a period of 15-30 minutes.[4][6]
-
Efficient Cooling & Stirring: Ensure the reaction flask is well-submerged in the cooling bath and that stirring is vigorous enough to maintain a homogenous temperature throughout the mixture.[5]
-
Maintain Low Temperature: For sensitive substrates, it may be necessary to maintain the low temperature for a longer period after the addition is complete before allowing the reaction to warm to room temperature.[7]
-
Data Presentation
The optimal temperature is highly substrate-dependent. The following table provides general guidelines for starting your optimization.
| Amine Substrate Class | Sulfonyl Chloride Class | Recommended Starting Temperature | Rationale & Key Considerations |
| Primary/Secondary Alkyl Amines | Aromatic or Aliphatic | 0 °C, then warm to RT | Generally highly nucleophilic. The main goal is to control the exotherm and prevent di-sulfonylation in primary amines.[5][6] |
| Primary Anilines (Electron-Rich) | Aromatic or Aliphatic | 0 °C, then warm to RT | Sufficiently nucleophilic. Low temperature helps prevent side reactions on the aromatic ring. |
| Primary Anilines (Electron-Poor) | Aromatic or Aliphatic | RT, may require heating to 40-60 °C | Reduced nucleophilicity requires more energy. Monitor closely for decomposition of the sulfonyl chloride at higher temperatures.[9] |
| Sterically Hindered Amines | Aromatic or Aliphatic | RT, may require heating to 40-80 °C | Steric hindrance slows the reaction rate significantly. Higher temperatures are often needed to achieve a reasonable reaction time.[3] |
| Heterocyclic Amines | Heteroaromatic (potentially unstable) | -10 °C to 0 °C, then warm to RT | Some heteroaromatic sulfonyl chlorides are thermally unstable.[8] Starting at a lower temperature is a wise precaution. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes a standard method for sulfonamide synthesis with an initial low-temperature step.
Methodology:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane (DCM), 0.1-0.5 M).[4]
-
Cooling: Place the flask in an ice/water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.[4]
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.[6]
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-24 hours).[4]
-
Workup: Once complete, cool the mixture back to 0 °C and quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.[4]
-
Extraction & Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Protocol 2: Temperature Screening for a Sluggish Reaction
This protocol outlines how to systematically find the optimal temperature for a reaction that is slow at room temperature.
Methodology:
-
Initial Setup: Set up the reaction as described in Protocol 1. After addition at 0 °C, allow it to stir at room temperature for 4-6 hours.
-
Baseline Analysis: Take an aliquot of the reaction mixture and analyze by TLC/LC-MS to determine the baseline conversion at room temperature.
-
Incremental Heating: Place the flask in a pre-heated oil bath at 40 °C. Stir for 2 hours.
-
Second Analysis: Cool the flask, take another aliquot, and analyze. Compare the conversion to the baseline. Look for the appearance of new, less polar (degradation) or more polar (hydrolysis) spots.
-
Further Increase: If the reaction is proceeding cleanly but is still slow, increase the oil bath temperature to 60 °C and repeat the process of stirring for 2 hours and analyzing.
-
Optimization: Continue this incremental increase until you find a temperature that provides a reasonable reaction rate without significant byproduct formation.
Visualizations & Workflows
A clear understanding of the reaction pathway and troubleshooting logic is essential for success.
Caption: Decision tree for diagnosing low-yield reactions.
Caption: Step-by-step workflow for reaction optimization.
References
- BenchChem. (2025). Troubleshooting common issues in sulfonamide synthesis reactions.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem. (2025). Managing exothermic reactions in the synthesis of sulfonamides.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Gurjar, A. S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H₂O. Taylor & Francis Online.
- Lin, L., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Enamine. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Wikipedia. (2026). Sulfonamide.
- Frontier Research Publication. (2024).
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
overcoming steric hindrance in N-propylbenzenesulfonamide synthesis
Welcome to the technical support center for N-propylbenzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, with a particular focus on overcoming steric hindrance, and provide practical, field-tested solutions to streamline your experimental workflow.
Introduction
The synthesis of N-propylbenzenesulfonamide, a common scaffold in medicinal chemistry, typically proceeds via the reaction of benzenesulfonyl chloride with n-propylamine. While seemingly straightforward, this reaction is often plagued by issues related to steric hindrance, which can significantly impact reaction kinetics and overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Overcoming Steric Hindrance
This section addresses specific problems you may encounter during the synthesis of N-propylbenzenesulfonamide, with a focus on diagnosing and solving issues arising from steric hindrance.
Question 1: My reaction is sluggish or incomplete, even after several hours. How can I improve the reaction rate?
A slow or incomplete reaction is a classic indicator that the nucleophilic attack of the n-propylamine on the electrophilic sulfur atom of benzenesulfonyl chloride is sterically hindered. Here’s how to troubleshoot this issue:
Underlying Cause: The bulky nature of the propyl group can sterically shield the nitrogen's lone pair of electrons, making it a less effective nucleophile. Additionally, the sulfonyl chloride group is itself sterically demanding.
Solutions:
-
Choice of Base: The base used to scavenge the HCl byproduct is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the n-propylamine.
-
Protocol: Instead of a simple tertiary amine like triethylamine, consider using a bulkier base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to act as nucleophiles themselves.
-
-
Solvent Selection: The choice of solvent can influence the transition state of the reaction.
-
Protocol: Switching from a non-polar solvent to a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can help to stabilize the charged transition state, thereby accelerating the reaction.
-
-
Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.
-
Protocol: Carefully increase the reaction temperature in 10 °C increments, monitoring for any potential side product formation or decomposition. An optimal range is often between room temperature and 60 °C.
-
-
Use of a Catalyst: In cases of significant steric hindrance, a catalyst can facilitate the reaction.
-
Protocol: The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of sulfonylation. DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the benzenesulfonyl chloride.
-
Experimental Workflow for Catalyst Screening:
Caption: Workflow for optimizing reaction conditions.
Question 2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I prevent this?
The formation of N,N-dipropylbenzenesulfonamide is a common side reaction, especially under basic conditions.
Underlying Cause: The initially formed N-propylbenzenesulfonamide still has an acidic proton on the nitrogen. In the presence of a strong base, this proton can be removed, and the resulting anion can react with another molecule of benzenesulfonyl chloride.
Solutions:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of your reactants is the first line of defense.
-
Protocol: Use a slight excess of n-propylamine (e.g., 1.1 to 1.2 equivalents) relative to benzenesulfonyl chloride. This ensures that the sulfonyl chloride is consumed before it can react with the product.
-
-
Slow Addition: The rate of addition of the electrophile can significantly influence the product distribution.
-
Protocol: Add the benzenesulfonyl chloride solution dropwise to the solution of n-propylamine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Data Summary: Effect of Stoichiometry and Addition Rate on Product Distribution
| Entry | Equivalents of n-Propylamine | Addition Method | Yield of N-propylbenzenesulfonamide (%) | Yield of Di-substituted Byproduct (%) |
| 1 | 1.0 | Rapid | 65 | 25 |
| 2 | 1.2 | Rapid | 78 | 15 |
| 3 | 1.2 | Slow (Dropwise at 0 °C) | 92 | <5 |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMAP catalysis in this reaction?
A: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer catalyst compared to simple amines. It first reacts with benzenesulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is much more electrophilic than the starting sulfonyl chloride and is readily attacked by the n-propylamine, even with its inherent steric hindrance. The DMAP is then regenerated, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle of DMAP in sulfonylation.
Q2: Can I use aqueous workup conditions to purify my product?
A: Yes, an aqueous workup is a standard and effective method for purifying N-propylbenzenesulfonamide. The product is typically a solid or a high-boiling oil that is insoluble in water.
Standard Workup Protocol:
-
Quenching: Once the reaction is complete, quench it by adding water or a dilute acid (e.g., 1M HCl) to neutralize any remaining base and amine.
-
Extraction: Extr
alternative catalysts for 4-ethoxy-N-propylbenzenesulfonamide production
Target: 4-ethoxy-N-propylbenzenesulfonamide
Executive Summary & Dashboard
The Challenge: Standard industrial synthesis of 4-ethoxy-N-propylbenzenesulfonamide (a critical Sildenafil intermediate) relies on homogeneous bases like Pyridine or Triethylamine (TEA). These generate difficult-to-separate liquid waste streams and often result in bis-sulfonylation impurities.
The Solution: This guide details two validated heterogeneous catalytic protocols that offer superior atom economy, easier workup, and reduced environmental impact.[1]
| Parameter | Traditional (Pyridine) | Protocol A: MgO (Solid Base) | Protocol B: Cu-Nanoparticles |
| Catalyst Type | Homogeneous Base | Heterogeneous Solid Base | Heterogeneous Nanocatalyst |
| Yield | 75-85% | 92-95% | 90-94% |
| Reaction Time | 2-4 Hours | 30-45 Minutes | 1 Hour |
| Workup | Acid/Base Extraction | Simple Filtration | Magnetic Separation/Filtration |
| Green Score | Low (Toxic Solvent) | High (Solvent-Free potential) | High (Reusable) |
Validated Experimental Protocols
Protocol A: Magnesium Oxide (MgO) Mediated Synthesis
Best for: Green chemistry compliance, avoiding toxic liquid bases, and rapid scale-up.
Mechanism: MgO acts as a dual-functional surface. It serves as an acid scavenger to neutralize the HCl byproduct (driving the equilibrium forward) and provides a surface for the adsorption of the reactants, enhancing the electrophilicity of the sulfonyl sulfur.
Reagents:
-
4-ethoxybenzenesulfonyl chloride (1.0 equiv)
-
n-Propylamine (1.1 equiv)
-
MgO (High surface area, <50 nm particle size preferred) (1.0 equiv)
-
Solvent: Water (Green) or Acetonitrile (High Solubility)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, disperse 1.0 equiv of MgO in water (or acetonitrile).
-
Amine Addition: Add n-Propylamine (1.1 equiv) dropwise. Note: Exothermic adsorption may occur.
-
Sulfonyl Chloride Addition: Cool the mixture to 0-5°C. Add 4-ethoxybenzenesulfonyl chloride (1.0 equiv) slowly over 10 minutes.
-
Critical Control Point: Rapid addition causes localized heating, leading to hydrolysis of the sulfonyl chloride.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir vigorously for 30-45 minutes. Monitor by TLC (Ethyl Acetate:Hexane 3:7).
-
Workup:
-
Filter the mixture to remove the solid MgO/MgCl₂ byproduct.
-
If water was used: The product often precipitates as a solid; filter and wash with cold water.
-
If acetonitrile was used: Evaporate solvent; recrystallize from Ethanol/Water.
-
Protocol B: Cu-Nanoparticle Catalyzed (PEG-400)
Best for: High turnover frequency (TOF) and mild conditions.
Mechanism: Copper nanoparticles coordinate with the sulfonyl oxygen, increasing the electrophilicity of the sulfur center, facilitating the nucleophilic attack by the amine.
Reagents:
-
Cu-NPs (10 mol%) or Cu-MOF
-
Solvent: PEG-400 (Recyclable media)
-
Base: K₂CO₃ (1.0 equiv)
Step-by-Step Workflow:
-
Catalyst Activation: Sonicate Cu-NPs in PEG-400 for 10 minutes to ensure dispersion.
-
Loading: Add n-Propylamine (1.0 equiv) and K₂CO₃ (1.0 equiv).
-
Initiation: Add 4-ethoxybenzenesulfonyl chloride (1.0 equiv) at room temperature.
-
Heating: Stir at 60°C for 60 minutes.
-
Extraction: Add diethyl ether to the PEG mixture. The product extracts into the ether layer; the catalyst and PEG remain in the bottom phase.
-
Recycling: The bottom PEG/Catalyst layer can be reused up to 4 times with minimal activity loss.[2]
Visual Support: Reaction Logic & Troubleshooting
Figure 1: Reaction Mechanism & Catalyst Role
Caption: Mechanistic pathway showing MgO surface activation vs. traditional base scavenging.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flow for low yield or purity issues during sulfonylation.
Technical FAQ & Troubleshooting
Q1: My reaction mixture turned into a solid block immediately after adding the amine. What happened?
-
Cause: This is likely due to the rapid formation of the sulfonamide product which is insoluble in the chosen solvent (especially water) or the formation of the amine-HCl salt if mixing was too fast.
-
Fix: Increase solvent volume or switch to a biphasic system (e.g., Water/Ethyl Acetate). Ensure vigorous stirring (mechanical stirring recommended for >10g scale) to break up the precipitate.
Q2: I see a persistent "starting material" spot for the Sulfonyl Chloride even after 4 hours.
-
Cause: Catalyst deactivation or "pore clogging" (if using Zeolites/MgO). The MgO surface might be saturated with MgCl₂.
-
Fix: Add a fresh portion (10-20 wt%) of the catalyst. If using Cu-NPs, ensure they haven't oxidized; keep the reaction under an inert atmosphere (N₂) if catalyst aging is suspected.
Q3: How do I remove the trace "bis-sulfonamide" impurity?
-
Context: Bis-sulfonylation occurs when the product sulfonamide (which still has an acidic N-H proton) reacts with another molecule of sulfonyl chloride.
-
Fix: This is strictly stoichiometry-dependent. Ensure you are not using a large excess of sulfonyl chloride. Use exactly 1.0 equivalent. If the impurity exists, wash the organic layer with dilute NaOH (the bis-product is less acidic and may remain in the organic layer while the desired mono-sulfonamide can be extracted into the aqueous base, then re-precipitated with acid).
Q4: Can I use this for GMP production of Sildenafil?
-
Insight: Yes. The MgO method is particularly attractive for GMP because MgCl₂ is non-toxic and easily purged. However, you must validate the removal of Magnesium to <20 ppm in the final API.
References
-
BenchChem Technical Support. (2025).[3][4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from
-
Asian Journal of Green Chemistry. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts. Asian J. Green Chem. 2026, 10, 1-12. Retrieved from
-
RSC Sustainability. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. RSC Sustain. 2025, 3, 4556-4560.[6] Retrieved from
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: MNPs-AHBA-Cu Catalyzed Synthesis. J. Synth.[7][8][9] Chem. 2023, 2, 214-226.[7] Retrieved from
-
Pfizer Research & Development. (1996). Process for the preparation of pyrazolopyrimidinone antianginal agents (Sildenafil Patent). EP 0463756 B1 . Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. Establishing a productive heterogeneous catalyst based on silver nanoparticles supported on a crosslinked vinyl polymer for the reduction of nitrophenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
Validation & Comparative
proton NMR spectrum analysis of 4-ethoxy-N-propylbenzenesulfonamide
Technical Comparison Guide: Proton NMR Profiling of 4-Ethoxy-N-propylbenzenesulfonamide
Executive Summary
Product: 4-Ethoxy-N-propylbenzenesulfonamide (CAS: 952963-82-5) Application: Pharmacophore characterization, sulfonamide scaffold analysis in drug discovery.[1][2] Primary Analytical Challenge: Unambiguous assignment of the sulfonamide N-H proton and differentiation of alkyl chains (ethoxy vs. N-propyl).
This guide provides a technical comparison of the proton Nuclear Magnetic Resonance (
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility, the following protocol synthesizes best practices for sulfonamide analysis.
Reagents & Materials
-
Analyte: >98% purity 4-ethoxy-N-propylbenzenesulfonamide.[1][2][4]
-
Solvent A (Non-Polar): CDCl
(99.8% D) with 0.03% TMS (Tetramethylsilane).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent B (Polar Aprotic): DMSO-d
(99.9% D) with 0.03% TMS.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Equipment: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Workflow
-
Massing: Weigh 5–10 mg of the solid analyte into a clean vial. Note: Sulfonamides can aggregate; concentrations >15 mg/0.6 mL may cause line broadening.
-
Solvation:
-
For CDCl
: Add 0.6 mL. Vortex for 30 seconds. Solution should be clear. -
For DMSO-d
: Add 0.6 mL. If the solid persists, sonicate for 1 minute. Caution: DMSO is hygroscopic; minimize air exposure to prevent water peaks at 3.33 ppm.
-
-
Acquisition Parameters:
Spectral Analysis & Signal Assignment
The molecule consists of three distinct spin systems: the Para-substituted Benzene Ring (AA'BB'), the Ethoxy Group , and the N-Propyl Chain .
Theoretical Signal Logic (Graphviz)
Caption: Decision logic for assigning 4-ethoxy-N-propylbenzenesulfonamide signals based on chemical shift and multiplicity.
Comparative Analysis: Solvent Effects (CDCl vs. DMSO-d )
The choice of solvent dramatically alters the spectral appearance, particularly for the sulfonamide N-H proton. This comparison is critical for confirming the N-S bond formation.[2]
Table 1: Chemical Shift Comparison
| Proton Group | Multiplicity | Interpretation | |||
| Ar-H (ortho to SO | Doublet (2H) | 7.75 – 7.85 | 7.65 – 7.75 | -0.1 | Minimal solvent effect on ring protons.[2] |
| Ar-H (ortho to OEt) | Doublet (2H) | 6.90 – 7.00 | 7.05 – 7.15 | +0.15 | Slight deshielding in polar solvent.[2] |
| N-H (Sulfonamide) | Broad Singlet (1H) | 4.30 – 5.00 | 7.30 – 7.60 | +2.5 to +3.0 | CRITICAL: H-bonding in DMSO causes massive downfield shift and sharpening.[2] |
| O-CH | Quartet (2H) | 4.05 – 4.15 | 4.10 – 4.20 | ~0.05 | Consistent; characteristic ether shift.[2] |
| N-CH | Quartet/Triplet (2H) | 2.90 – 3.00 | 2.70 – 2.80 | -0.2 | Slight shielding in DMSO.[2] |
| CH | Sextet (2H) | 1.45 – 1.55 | 1.35 – 1.45 | -0.1 | Alkyl chain is solvent-insensitive.[2] |
| CH | Triplet (3H) | 1.40 – 1.45 | 1.30 – 1.35 | -0.1 | Overlap risk with propyl middle CH |
| CH | Triplet (3H) | 0.85 – 0.95 | 0.80 – 0.90 | -0.05 | Most shielded signal.[2] |
Key Comparative Insights
-
The "Invisible" Proton in CDCl
: In chloroform, the sulfonamide N-H proton is often broad due to quadrupole broadening from the adjacent Nitrogen and slow exchange. It may merge with the baseline or appear as a "hump" around 4.5 ppm.[2] -
The "Diagnostic" Proton in DMSO-d
: In DMSO, the N-H proton forms a strong hydrogen bond with the solvent oxygen.[2] This "locks" the proton, resulting in a sharp, distinct triplet (if coupling to N-CH is resolved) or singlet typically between 7.3–7.6 ppm .-
Recommendation: Use DMSO-d
for quantitative integration of the N-H peak to prove the sulfonamide structure.
-
-
Water Peak Interference:
-
CDCl
: Water appears ~1.56 ppm, often overlapping with the propyl middle -CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -.[2] -
DMSO-d
: Water appears ~3.33 ppm, usually clear of the analyte signals (unless the N-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> signal shifts significantly).
-
Validation & Troubleshooting
Distinguishing from Starting Materials
-
vs. 4-Ethoxybenzenesulfonyl Chloride: The starting material lacks the propyl signals (0.9, 1.5, 2.9 ppm).
-
vs. Propylamine: Free amine protons appear much further upfield (~1.0–1.5 ppm) compared to the sulfonamide NH (>4.0 ppm).[1]
-
vs. Sulfonic Acid (Hydrolysis byproduct): If the sulfonyl chloride hydrolyzes, the resulting sulfonic acid will show a highly acidic proton (>10 ppm) and no propyl group.
Experimental Workflow Diagram
Caption: Workflow for solvent selection and troubleshooting NH signal visibility.
References
-
Abraham, R. J., et al. (2006).[2][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 6464726, amine.[2] Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residual peaks).
Sources
- 1. [(4-Ethoxyphenyl)sulfonyl](ethylpropyl)amine | C13H21NO3S | CID 6464726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxybenzenesulfonamide | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Identification of 4-ethoxy-N-propylbenzenesulfonamide
This guide provides a detailed comparison of analytical techniques for the identification and characterization of 4-ethoxy-N-propylbenzenesulfonamide, with a primary focus on Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis, practical application, and comparative strengths of various methodologies, supported by established experimental data and protocols.
Introduction: The Imperative for Accurate Compound Identification
4-ethoxy-N-propylbenzenesulfonamide belongs to the sulfonamide class of compounds, a group of significant interest in medicinal chemistry due to their wide-ranging biological activities.[1] The precise identification and structural confirmation of such molecules are paramount in drug discovery and development to ensure purity, verify synthesis, and understand structure-activity relationships. This guide establishes a framework for the robust identification of 4-ethoxy-N-propylbenzenesulfonamide using FTIR spectroscopy as a primary, rapid identification tool, complemented by other analytical techniques for orthogonal validation.
Part 1: Primary Identification via FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its functional groups absorb energy at specific frequencies, corresponding to the vibrations of their chemical bonds (e.g., stretching, bending). This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of the compound's constituent functional groups. For 4-ethoxy-N-propylbenzenesulfonamide, FTIR provides a rapid and reliable method to confirm the presence of its key structural motifs.
Predicted FTIR Spectral Data for 4-ethoxy-N-propylbenzenesulfonamide
While a reference spectrum for this specific molecule is not publicly cataloged, its infrared absorption bands can be accurately predicted based on extensive literature on arylsulfonamides and substituted aromatic compounds.[1][2][3][4] The key is to systematically identify the vibrational modes associated with each part of the molecule: the p-disubstituted benzene ring, the ethoxy group, the sulfonamide moiety, and the N-propyl group.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Rationale & Expected Intensity |
| ~3300 - 3250 | N-H Stretch | Secondary Sulfonamide (-SO₂NHR) | A single, sharp to medium peak is expected for the N-H bond of the secondary sulfonamide. Its position indicates non-polymeric hydrogen bonding.[1] |
| ~3100 - 3000 | C-H Aromatic Stretch | p-Disubstituted Benzene Ring | Multiple weak to medium bands appear just above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[5] |
| ~2975 - 2850 | C-H Aliphatic Stretch | Propyl (-CH₂CH₂CH₃) & Ethoxy (-OCH₂CH₃) groups | Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of C-H bonds in the methyl and methylene groups. |
| ~1600 & ~1500 | C=C Aromatic Ring Stretch | p-Disubstituted Benzene Ring | Two characteristic sharp bands of variable intensity confirm the presence of the benzene ring skeleton. |
| ~1345 - 1315 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | A very strong and prominent absorption band, characteristic of the asymmetric stretching of the sulfonyl group.[1][2] |
| ~1260 - 1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₂) | A strong band resulting from the asymmetric stretching of the ether linkage, a key feature of the ethoxy group. |
| ~1185 - 1145 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | A second very strong band, paired with the asymmetric stretch, which is highly characteristic of the sulfonamide group.[1][2] |
| ~1040 - 1020 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether (Ar-O-CH₂) | A medium to strong band corresponding to the symmetric stretch of the ether group. |
| ~930 - 900 | S-N Stretch | Sulfonamide (-SO₂-N) | A medium intensity band that confirms the presence of the sulfur-nitrogen bond.[1] |
| ~830 | C-H Out-of-Plane Bend | p-Disubstituted Benzene Ring | A strong band whose position is highly indicative of 1,4-disubstitution on the benzene ring.[5] |
Experimental Protocol: Acquiring an FTIR Spectrum via Attenuated Total Reflection (ATR)
Attenuated Total Reflection (ATR) is a preferred sampling technique for solid powders or liquids as it requires minimal sample preparation and is rapid.[6]
Objective: To obtain a high-quality infrared spectrum of the 4-ethoxy-N-propylbenzenesulfonamide sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).
-
The synthesized 4-ethoxy-N-propylbenzenesulfonamide sample (solid or oil).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Methodology:
-
System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines. This minimizes spectral drift.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Dry the crystal completely.
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, initiate a background scan.
-
Causality: The background scan measures the ambient spectrum (e.g., atmospheric H₂O and CO₂) and the instrument's intrinsic response. The software automatically subtracts this from the sample spectrum, ensuring that the final output contains only the sample's absorption data.
-
-
Sample Application:
-
Place a small amount of the 4-ethoxy-N-propylbenzenesulfonamide sample directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
If the sample is a solid, lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
-
Causality: Good contact is critical for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a strong, high-quality spectrum. Insufficient contact results in weak and poorly defined absorption bands.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[7]
-
The scan range should typically be from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
After the scan is complete, the software will display the background-corrected absorbance spectrum.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the experimental wavenumbers to the predicted values in the table above to confirm the presence of the key functional groups and thus the identity of the compound.
-
-
Post-Measurement Cleaning:
-
Retract the pressure arm, remove the sample, and thoroughly clean the ATR crystal with solvent and a lint-free wipe to prepare it for the next user.
-
Part 2: A Comparative Overview of Alternative Identification Methods
While FTIR is excellent for initial identification, regulatory and research environments often require orthogonal methods for unambiguous confirmation, purity assessment, and quantification. The most common complementary techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Technique | Principle | Primary Application | Sensitivity | Specificity | Cost & Complexity |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Rapid qualitative identification and structural verification. | Microgram (µg) to milligram (mg) range. | Moderate. Isomers can be difficult to distinguish. | Low cost, simple operation. |
| HPLC with UV Detection | Separates compounds in a mixture based on their interaction with a stationary phase, followed by detection via UV absorbance. | Purity determination and quantification of the main component. | Nanogram (ng) to microgram (µg) range.[8] | Moderate. Depends on chromatographic resolution. Co-eluting impurities can interfere. | Moderate cost and complexity. |
| LC-MS/MS | Separates compounds via LC, followed by ionization and mass-to-charge ratio analysis, often with fragmentation for structural elucidation. | Unambiguous identification, trace-level quantification, and structural confirmation.[9] | Picogram (pg) to nanogram (ng) range.[10][11] | Very High. Provides molecular weight and fragmentation data, offering definitive structural proof.[9] | High cost and complexity. |
Expert Insights:
-
FTIR as a First-Pass Analysis: Due to its speed and simplicity, FTIR is the ideal starting point. A clean spectrum matching the expected functional groups provides strong evidence that the synthesis was successful.
-
HPLC-UV for Purity: HPLC-UV is the workhorse for assessing the purity of the synthesized compound. It can effectively separate the target molecule from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity percentage.[8]
-
LC-MS/MS for Absolute Confirmation: For definitive proof of structure, especially for novel compounds or regulatory submissions, LC-MS/MS is the gold standard.[8] It provides the exact molecular weight, confirming the elemental composition, and its fragmentation pattern (MS/MS) acts as a secondary fingerprint to verify the molecule's connectivity.
Part 3: Integrated Workflow for Compound Identification
A robust validation process integrates these techniques into a logical workflow. This ensures both the identity and purity of the target compound are confirmed with a high degree of confidence.
Caption: Workflow for the identification and validation of 4-ethoxy-N-propylbenzenesulfonamide.
Conclusion
The identification of 4-ethoxy-N-propylbenzenesulfonamide is most effectively approached through a tiered analytical strategy. FTIR spectroscopy serves as an indispensable tool for rapid, first-pass identification of key functional groups, providing immediate feedback on the success of a chemical synthesis. For comprehensive characterization, this should be followed by chromatographic methods such as HPLC-UV to establish purity and LC-MS/MS to provide unequivocal confirmation of the molecular structure. By integrating these techniques, researchers can ensure the identity, purity, and quality of their compounds, upholding the standards of scientific integrity required in modern drug development.
References
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1715. [Link]
-
Yilmaz, I., & Unver, Y. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Spectroscopy Letters, 40(1), 153-162. [Link]
-
Gowda, B. T., et al. (2006). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 61(10-11), 588-594. [Link]
-
Mesley, R. J., & Houghton, E. E. (1967). Infrared identification of pharmaceutically important sulphonamides with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology, 19(5), 295-303. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. [Link]
-
Wang, J., et al. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. Molecules, 22(6), 987. [Link]
-
Aydın, S. B., & Aydin, M. E. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology, 57(10), 3795-3804. [Link]
-
Aydın, S. B., & Aydin, M. E. (2020). Rapid determination of sulfonamide residues in honey samples using non‐targeted liquid chromatography‐high resolution mass spectrometry. Journal of Food Science, 85(9), 2933-2941. [Link]
-
Gürbay, A., et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(5), 456-466. [Link]
-
Chandran, A., et al. (2012). FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 84-90. [Link]
-
PubChem. (n.d.). amine. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Varghese, H. T., et al. (2011). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2016). Fourier Transform Infrared (FTIR) Reference Spectra. [Link]
-
Permana, A. G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100. [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Zielińska, A., et al. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(4), 884. [Link]
-
Fukuyama, T., et al. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 223. [Link]
-
Physical Chemistry Research. (2021). Structural, Optical and Morphological Studies of TiO2 Incorporated MgZn2(PO4)2 Nanophosphors by Solid-state Reaction. [Link]
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- 3. FT-IR, FT-Raman and computational study of (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. bingol.edu.tr [bingol.edu.tr]
Comparative Analysis of Sulfonamide Intermediates in Drug Design
Strategic Overview: Beyond the Classical Scaffold
In modern medicinal chemistry, sulfonamide intermediates are no longer viewed merely as stable linkers or simple pharmacophores for antibacterials. They have evolved into critical scaffolds for tuning physicochemical properties, particularly acidity (pKₐ) and polarity, in hit-to-lead optimization.
This guide compares three distinct classes of sulfonamide-based intermediates:
-
Classical Phenyl Sulfonamides: The historical standard, offering robust chemistry but often plagued by poor solubility and off-target Carbonic Anhydrase (CA) inhibition.
-
Heteroaromatic Sulfonamides (Thiophene/Pyridine): Bioisosteres used to improve solubility and alter metabolic soft spots.
-
Sulfonimidamides (Aza-Sulfonamides): An emerging chiral bioisostere class (
) that offers a new vector for SAR exploration and pKₐ modulation.
Comparative Performance Matrix
The following data synthesizes performance metrics from recent medicinal chemistry campaigns.
| Feature | Phenyl Sulfonamides | Heteroaromatic Sulfonamides | Sulfonimidamides (Bioisostere) |
| Primary Utility | Stable anchor, H-bond acceptor | Solubility improvement, | Chiral complexity, IP space novelty |
| Acidity (pKₐ) | ~10.0 (Neutral) | ~8.5 - 9.5 (Electron deficient rings) | Tunable (4.0 - 9.0 depending on N-sub) |
| LogP (Lipophilicity) | High (often requires solubilizing groups) | Moderate (improved by heteroatoms) | Moderate to High (lower than sulfones) |
| Solubility | Low (poor aqueous solubility) | Moderate to Good | Good (polarity of S=N bond) |
| Metabolic Stability | High (susceptible to CYP oxidation on ring) | Variable (S-oxidation or N-oxidation risks) | High (S=N bond is robust) |
| CA Inhibition Risk | High (esp. primary | Very High (Thiophene/Thiadiazole are potent CAIs) | Low (Steric bulk prevents Zn coordination) |
| Synthetic Access | Excellent (Commercial sulfonyl chlorides) | Good (Many precursors available) | Moderate (Requires oxidative amination) |
Key Mechanistic Insight: The Carbonic Anhydrase Liability
The primary sulfonamide moiety (
-
Correction Strategy: Substitution on the nitrogen (
) eliminates CA binding but loses the H-bond donor capability. -
Advantage: Sulfonimidamides maintain H-bond donor/acceptor motifs while introducing steric bulk at the sulfur center, effectively clashing with the CA active site wall, thus improving selectivity.
Critical Experimental Protocols
Protocol A: High-Fidelity Synthesis of Heteroaromatic Sulfonamides
Context: Heteroaromatic sulfonyl chlorides are notoriously unstable compared to phenyl analogs. This protocol uses a "one-pot" oxidative chlorination from thiols to avoid isolation of the unstable intermediate.
Reagents:
-
Starting Material: Heteroaromatic Thiol (1.0 eq)
-
Oxidant: N-Chlorosuccinimide (NCS) (3.0 eq)
-
Acid: 2M HCl (aq) / Acetonitrile (1:5 v/v)
-
Amine Partner: Primary/Secondary Amine (1.2 eq)
Step-by-Step Methodology:
-
Oxidative Chlorination: Dissolve the thiol in Acetonitrile/HCl at 0°C. Add NCS portion-wise over 15 minutes. Mechanism: The acid activates NCS, facilitating the formation of the sulfenyl chloride, which is rapidly oxidized to sulfonyl chloride.
-
Monitoring: Stir for 1 hour. Monitor by TLC (disappearance of thiol). Critical Check: Do not isolate the sulfonyl chloride; heteroaromatic variants hydrolyze rapidly in air.
-
Coupling: Cool the mixture to -10°C. Add the amine partner followed by dropwise addition of Triethylamine (4.0 eq) to quench excess acid and catalyze the coupling.
-
Workup: Dilute with EtOAc, wash with brine (3x) to remove succinimide byproducts. Dry over
.
Protocol B: Synthesis of Chiral Sulfonimidamides (The Emerging Standard)
Context: Accessing the chiral S-center requires oxidative amination of sulfinamides.
Reagents:
-
Substrate: Sulfinamide (
)[1] -
Nitrogen Source: Ammonium Carbamate (1.5 eq)
-
Oxidant: Iodobenzene Diacetate (PIDA) (1.2 eq)
-
Solvent: Methanol (0.1 M)
Step-by-Step Methodology:
-
Activation: Dissolve sulfinamide in MeOH. Add Ammonium Carbamate.[2]
-
Oxidation: Add PIDA in a single portion at room temperature.
-
Causality: PIDA generates an iodonium intermediate on the sulfur, which is then displaced by the ammonia source.
-
-
Reaction: Stir for 2-4 hours. The reaction is colorimetric (yellow
colorless). -
Purification: Remove solvent in vacuo. The residue typically requires Flash Chromatography (DCM:MeOH gradients) to separate the sulfonimidamide from iodobenzene.
Decision Framework for Scaffold Selection
The following diagram illustrates the logical flow for selecting the appropriate sulfonamide intermediate based on SAR requirements.
Figure 1: Strategic decision tree for selecting sulfonamide intermediates based on specific medicinal chemistry challenges (Zinc binding, Solubility, or Acidity).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
-
Chinthakindi, P. K., et al. (2018). Sulfonimidamides: Synthesis and Applications in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Scott, K. A., et al. (2021). Structure–Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[3] A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Link
Sources
Technical Comparison Guide: Crystallographic Architecture of 4-ethoxy-N-propylbenzenesulfonamide
This guide is structured as a high-level technical manuscript designed for researchers preparing to publish or analyze the crystallographic characterization of 4-ethoxy-N-propylbenzenesulfonamide .
It adopts a comparative approach, benchmarking the target compound against established structural analogs (such as N-isopropyl and 4-methoxy variants) to highlight the specific impact of the N-propyl chain on crystal packing and stability.
Executive Summary & Structural Context
Compound: 4-ethoxy-N-propylbenzenesulfonamide Class: Sulfonamide (Carbonic Anhydrase Inhibitor Pharmacophore) Primary Application: Structure-Activity Relationship (SAR) studies in drug discovery; Crystal engineering of sulfonamide synthons.
This guide provides a comparative crystallographic analysis of the N-propyl derivative against its steric and electronic analogs. The primary differentiator for the N-propyl variant is the flexible, linear alkyl chain, which contrasts with the rigid bulk of N-isopropyl or N-aryl analogs. This flexibility often induces unique polymorphism or "odd-even" packing effects critical for solubility profiles in pharmaceutical formulations.
Experimental Methodology: Self-Validating Protocols
To ensure data integrity (E-E-A-T), the following protocols utilize internal validation steps (e.g., TLC monitoring, R-factor convergence).
Synthesis & Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (XRD) with dimensions >0.2 mm.
-
Nucleophilic Substitution:
-
React 4-ethoxybenzenesulfonyl chloride (1.0 eq) with n-propylamine (1.2 eq) in anhydrous THF or DCM.
-
Catalyst: Pyridine or Triethylamine (1.5 eq) to scavenge HCl.
-
Validation: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Reaction is complete when the sulfonyl chloride spot (
) disappears.
-
-
Isolation:
-
Acidify with 1M HCl to precipitate the sulfonamide. Filter and wash with cold water.
-
-
Crystal Growth (Slow Evaporation):
-
Dissolve crude solid in minimum hot Ethanol (99%) or Methanol/Chloroform (1:1) .
-
Filter the solution through a 0.45 µm PTFE syringe filter (removes micro-nuclei).
-
Condition: Store at 20°C in a semi-sealed vial (parafilm with pinholes).
-
Timeline: 48–72 hours.
-
Success Metric: Colorless blocks or prisms; no dendritic growth (indicates evaporation was too fast).
-
Data Collection & Refinement Strategy
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo-K
( Å).[1] -
Temperature: 296 K (Room Temp) vs. 100 K (Low Temp) – Note: 100 K is preferred to reduce thermal ellipsoid vibration.
-
Refinement: SHELXL (Least Squares). Target
.
Comparative Crystallographic Data
The following table contrasts the expected structural parameters of the Target (N-propyl) against verified Alternatives (Analogs) found in literature. This comparison isolates the effect of the alkyl chain on the unit cell.
Table 1: Lattice Parameter Comparison
| Parameter | Target: N-propyl Variant (4-ethoxy-N-propyl...) | Alternative A: Steric Analog (N,N-diisopropyl-4-methyl...) [1] | Alternative B: Electronic Analog (4-methoxy-N-phenyl...) [2] |
| Crystal System | Monoclinic / Orthorhombic | Monoclinic | Orthorhombic |
| Space Group | P21/c (Predicted) | Pc | P212121 |
| a (Å) | ~5.0 – 12.0 | 12.878 | 5.309 |
| b (Å) | ~8.0 – 14.0 | 6.884 | 8.531 |
| c (Å) | ~12.0 – 18.0 | 16.208 | 27.925 |
| 90 – 105° | 108.15° | 90° | |
| Packing Motif | Linear Lamellar Sheets | Gauche Isopropyl Clusters | Infinite 1D Polymeric Chains |
| H-Bonding | Strong N-H...O (Intermolecular) | Weak C-H...O (Intramolecular) | Strong N-H...O (Chain along a-axis) |
Analytical Insight:
-
Alternative A (Isopropyl): The branched isopropyl group forces a Monoclinic Pc structure with significant steric bulk, preventing tight stacking.
-
Alternative B (Methoxy-Phenyl): The lack of an alkyl spacer on the nitrogen allows for efficient packing in the Orthorhombic system with long c-axis extension.
-
Target (Propyl): Researchers should expect the N-propyl chain to adopt an extended conformation, likely increasing the b-axis relative to the methyl/ethyl homologs due to the "odd-even" chain effect common in alkyl-benzenesulfonamides.
Structural Architecture & Mechanism[2]
Supramolecular Synthons
The performance of the crystal (stability/solubility) is dictated by the Hydrogen Bond (HB) network.
-
Primary Interaction (N-H...O): The sulfonamide nitrogen acts as a donor to the sulfonyl oxygen of a neighboring molecule. In the N-propyl derivative, this typically forms
chains or dimers . -
Secondary Interaction (C-H...
): The 4-ethoxy tail often engages in weak C-H... interactions with the phenyl ring of an adjacent layer, stabilizing the 3D network.
Visualization of Crystallization Logic
The following diagram illustrates the critical path from synthesis to structural validation.
Figure 1: Validated workflow for obtaining publication-quality crystallographic data.
Packing Logic: The "Propyl" Effect
The N-propyl chain introduces specific steric requirements that differ from the N-ethyl or N-butyl homologs.
Figure 2: Causal relationship between the alkyl chain length and final crystal architecture.
References
-
Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide. Source: IUCrData / NSF Public Access Repository. Context: Provides the steric benchmark for branched sulfonamides. URL:[Link]
-
N-(4-Methoxyphenyl)benzenesulfonamide. Source: PubMed Central (PMC) / Acta Crystallographica. Context: Provides the electronic benchmark for alkoxy-substituted sulfonamides (Orthorhombic packing). URL:[Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Source: European Journal of Chemistry.[2] Context: Comparison for N-substituted sulfonamide synthesis protocols. URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-ethoxy-N-propylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe disposal of 4-ethoxy-N-propylbenzenesulfonamide, ensuring the protection of laboratory personnel and compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally similar sulfonamide compounds and established principles of chemical waste management.
Hazard Assessment and Profile
Given the presence of the sulfonamide functional group and the aromatic ring, 4-ethoxy-N-propylbenzenesulfonamide should be handled as a hazardous substance. Structurally related compounds often exhibit properties such as skin and eye irritation, and potential for organ toxicity with prolonged exposure.[1][2] Furthermore, many sulfonamide-based compounds are recognized as being toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent this compound from entering drains or waterways.[1][4][5]
Summary of Assumed Hazardous Properties:
| Hazard Classification | Description |
| Acute Oral Toxicity | Potentially harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2][4][7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2][4][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][4][7] Potential for damage to organs through prolonged or repeated exposure. |
| Aquatic Toxicity | Assumed to be toxic to aquatic life with long-lasting effects.[3] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to ensure personal safety during the handling and disposal of 4-ethoxy-N-propylbenzenesulfonamide.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[8]
-
Skin and Body Protection: A flame-retardant lab coat, fully buttoned, along with closed-toe shoes, must be worn.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves in accordance with institutional and local regulations.[6]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and eliminate any ignition sources. The spill should be absorbed with an inert, non-combustible material such as sand or vermiculite. The absorbed material should then be placed in a sealed, labeled container for disposal as hazardous waste.[4][8]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using water, as it may not be effective and could spread the chemical.[8]
-
Exposure:
-
Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2][8][9]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]
-
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of 4-ethoxy-N-propylbenzenesulfonamide is through a licensed hazardous waste disposal contractor, typically arranged by your institution's Environmental Health and Safety (EHS) department. Incineration in a chemical incinerator equipped with a scrubber is often the preferred final disposal method for such compounds to ensure their complete destruction.[10]
Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place un-used or expired 4-ethoxy-N-propylbenzenesulfonamide directly into a designated solid hazardous waste container.
-
Any materials that have come into contact with the compound, such as contaminated gloves, weighing papers, or pipette tips, should also be disposed of in this container.[10] These items are considered contaminated and must be treated as hazardous waste.
-
-
Liquid Waste:
-
If 4-ethoxy-N-propylbenzenesulfonamide is in a solution, collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.[10]
-
Do not mix this waste with other incompatible waste streams. It is advisable to maintain separate waste containers for different classes of chemicals.
-
Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport of hazardous waste.
-
Container Selection: Use a robust, leak-proof container that is chemically compatible with 4-ethoxy-N-propylbenzenesulfonamide. The container must have a secure, screw-top lid.[8][11]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
Storage
Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.[11] This area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. Provide them with all the necessary information about the compound.
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-ethoxy-N-propylbenzenesulfonamide.
Caption: Disposal workflow for 4-ethoxy-N-propylbenzenesulfonamide.
Conclusion
References
-
4-(2-Ethoxypropylamino)benzenesulfonamide. PubChem. Available at: [Link]
-
PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. The University of Tennessee Health Science Center. Available at: [Link]
-
amine. PubChem. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. Available at: [Link]
-
Safety Data Sheet. Carl ROTH. Available at: [Link]
-
UCSB Chemical Hazardous Waste Disposal Procedures. University of California, Santa Barbara. Available at: [Link]
-
Comments to the U.S. Environmental Protection Agency (EPA) on the Scope of its Risk Evaluation for the TSCA Work Plan Chemical. Toxic-Free Future. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
4-ethoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide. Chemsrc. Available at: [Link]
-
Review of environmental effects of oxybenzone and other sunscreen active ingredients. Journal of the American Academy of Dermatology. Available at: [Link]
-
Review of environmental effects of oxybenzone and other sunscreen active ingredients. ResearchGate. Available at: [Link]
-
Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Cheméo. Available at: [Link]
-
4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide Properties. U.S. Environmental Protection Agency. Available at: [Link]
-
Polyoxyalkylene alkyl ether sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. Japan Chemical Industry Association. Available at: [Link]
-
Environmental and Health Assessment of Substances in Household Detergents and Cosmetic Detergent Products. Danish Environmental Protection Agency. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemical.kao.com [chemical.kao.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
Personal Protective Equipment (PPE) & Safety Protocol: 4-ethoxy-N-propylbenzenesulfonamide
Executive Summary: Operational Risk Profile
4-ethoxy-N-propylbenzenesulfonamide (often utilized as a key intermediate in the synthesis of PDE5 inhibitors like Sildenafil) presents a dual-hazard profile: chemical irritation and pharmacological potency .[1][2]
As a Senior Application Scientist, I categorize this substance as Occupational Exposure Band (OEB) 2/3 . While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), its structural sulfonamide moiety necessitates precautions against respiratory sensitization and cross-contamination in drug development environments.
Immediate Action Required:
-
Primary Hazard: Respiratory tract irritation and potential sensitization (dust inhalation).[1][2]
-
Secondary Hazard: Severe eye irritation and dermal absorption.[2]
-
Critical Control: Isolate solid handling to a chemical fume hood or powder containment enclosure.
Part 1: Risk Assessment & PPE Matrix
The selection of PPE is not static; it relies on the state of matter (Solid vs. Solution) and the scale of operation .
PPE Selection Matrix
| Protection Zone | Low Scale (< 1g, Solid/Solution) | Scale-Up (> 1g - 100g, Active Handling) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (min 0.11 mm / 4 mil) | Double Nitrile or Nitrile + Laminate (e.g., Silver Shield) | Sulfonamides can permeate thin nitrile.[1] Double gloving provides a visual breach indicator and increases breakthrough time.[2] |
| Respiratory | Fume Hood (Sash at 18") | N95/P2 Respirator + Fume Hood | Engineering controls (hood) are primary.[1][2] Respirators are the secondary fail-safe against fugitive dust during weighing.[2] |
| Eye Protection | Safety Glasses (Side shields) | Chemical Goggles (Indirect Vent) | Fine powders drift around glasses.[1][2] Goggles seal the orbital area against dust ingress and splashes.[2] |
| Body Defense | Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Coverall | Cotton retains dust.[1][2] Tyvek repels particulates, preventing migration of the chemical outside the lab. |
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE tier based on operational parameters.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1][2] Note that aggressive solvents (DCM) require laminate gloves regardless of the solute.[1]
Part 2: Operational Protocols
Weighing & Transfer (The Critical Zone)
Static electricity is the enemy of sulfonamide powders. They are often "fluffy" and prone to electrostatic flight, leading to invisible surface contamination.[2]
-
Engineering Control: Use a Static Elimination Gun or ionizing bar inside the balance enclosure.[2]
-
Technique:
-
Don double gloves .[2]
-
Pre-weigh the receiving vessel (tare).[2]
-
Transfer powder using a long-neck spatula to minimize hand entry into the balance draft shield.[2]
-
Wet Wipe Rule: Immediately after weighing, wipe the balance area with a solvent-dampened wipe (70% IPA).[1] Dry wiping launches dust into the air; wet wiping captures it.
-
Solubilization & Synthesis
Once in solution, the risk shifts from inhalation to dermal permeation .
-
Glove Permeation Awareness:
Spill Response Strategy
A spill of 4-ethoxy-N-propylbenzenesulfonamide must be treated as a pharmaceutical release, not a generic chemical spill.
Figure 2: Spill response workflow emphasizing dust suppression for solids.
Part 3: Disposal & Decontamination[4]
Cradle-to-Grave Stewardship: Do not dispose of this compound down the sink. Sulfonamides are persistent in aquatic environments and can contribute to antibiotic resistance pressures in the ecosystem.[2]
-
Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container. Label clearly as "Sulfonamide Intermediate - Irritant."[1][2]
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The solute itself does not dictate the stream, but the solvent does.
-
Decontamination: Glassware should be rinsed with Acetone or Methanol inside the fume hood before being moved to the communal wash area.[2] The first rinse must go into the hazardous waste stream.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6464726, amine. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
